1-Pentyne, 3-ethyl-3-methoxy-

Description

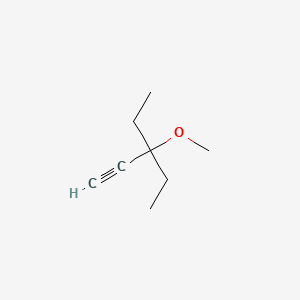

1-Pentyne, 3-ethyl-3-methoxy- (CAS 53941-20-1) is a substituted terminal alkyne with the molecular formula C₈H₁₄O. Its structure features an ethyl (-CH₂CH₃) and methoxy (-OCH₃) group attached to the third carbon of the pentyne backbone (Fig. 1).

Properties

CAS No. |

53941-20-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-ethyl-3-methoxypent-1-yne |

InChI |

InChI=1S/C8H14O/c1-5-8(6-2,7-3)9-4/h1H,6-7H2,2-4H3 |

InChI Key |

PYXPTQOXEIPPBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-pentyne, 3-ethyl-3-methoxy- with related alkynes and cyclic hydrocarbons:

Notes:

- The boiling point of 3-ethyl-3-methoxy-1-pentyne is estimated based on its higher molecular weight and polar methoxy group compared to 1-hexyne.

- Density data for 3-ethyl-3-methoxy-1-pentyne are unavailable but expected to exceed 0.8 g/mL due to oxygenated substituents.

Reactivity and Functional Group Influence

- Terminal vs. Internal Alkynes : Unlike 1-pentyne (terminal alkyne), 2-hexyne (internal alkyne) exhibits reduced reactivity in copper-catalyzed heterocycle synthesis . The methoxy group in 3-ethyl-3-methoxy-1-pentyne may further modulate reactivity through electron donation or steric effects.

- Steric Effects : The ethyl and methoxy substituents on the third carbon likely hinder nucleophilic attacks or coordination in catalytic reactions, contrasting with unsubstituted 1-pentyne .

- Vapor-Liquid Equilibrium (VLE) : In propane mixtures, 1-pentyne and 2-hexyne exhibit distinct VLE behaviors critical for odorant formulation . The polar methoxy group in 3-ethyl-3-methoxy-1-pentyne may alter phase behavior, though experimental data are lacking.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethyl-3-methoxy-1-pentyne, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkyne functionalization. For example, starting from 3-ethyl-3-methoxy-pent-1-ene, dehydrohalogenation using a strong base (e.g., KOH/EtOH) under controlled heating (80–100°C) can yield the terminal alkyne. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., phase-transfer catalysts), and reaction time. Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm purity .

- Key Data : Reported yields range from 45–70% depending on solvent and temperature. Lower polarity solvents (e.g., THF) favor elimination over substitution.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of 3-ethyl-3-methoxy-1-pentyne?

- Methodology :

- ¹H NMR : The terminal alkyne proton appears as a singlet near δ 1.8–2.0 ppm. Methoxy (-OCH₃) groups resonate at δ 3.2–3.4 ppm, and ethyl (-CH₂CH₃) groups show triplet/multiplet patterns at δ 1.1–1.3 ppm.

- ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–85 ppm.

- IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹; methoxy C-O stretch at ~1100–1250 cm⁻¹.

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and stability of 3-ethyl-3-methoxy-1-pentyne under varying environmental conditions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Study thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 300–500 K).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., methoxy or alkyne groups) prone to oxidation or hydrolysis.

- Reactivity Predictions : Use tools like ECHA’s retrosynthesis AI to map plausible degradation products in humid or acidic conditions .

Q. How can researchers resolve contradictions in reported data regarding the catalytic efficiency in the synthesis of 3-ethyl-3-methoxy-1-pentyne?

- Methodology :

- Meta-Analysis : Systematically compare variables (e.g., catalyst type, solvent, temperature) across studies. For example, Pd/C catalysts may show higher efficiency in polar aprotic solvents but degrade in acidic conditions.

- Controlled Replication : Reproduce conflicting experiments under identical conditions, using in situ FTIR to monitor intermediate formation.

- Statistical Modeling : Apply ANOVA to isolate factors (e.g., catalyst loading vs. reaction time) contributing to yield discrepancies .

Experimental Design and Safety

Q. What safety protocols are recommended for handling 3-ethyl-3-methoxy-1-pentyne given its structural features (alkyne and ether groups)?

- Guidelines :

- Ventilation : Use fume hoods to prevent inhalation of volatile alkyne vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as alkynes can react exothermically with strong acids.

- Storage : Store under inert gas (N₂/Ar) to prevent oxidation; avoid contact with peroxides due to ether group instability .

Data Interpretation and Gaps

Q. How can researchers address gaps in understanding the environmental persistence of 3-ethyl-3-methoxy-1-pentyne?

- Methodology :

- Microcosm Studies : Expose the compound to soil/water matrices and track degradation via LC-HRMS.

- QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship models.

- Collaborative Data Sharing : Contribute findings to platforms like PubChem to build longitudinal datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.